4-(2,5-dioxopyrrolidin-1-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-30-17-6-9-19-15(13-17)3-2-12-22(19,27)14-23-31(28,29)18-7-4-16(5-8-18)24-20(25)10-11-21(24)26/h4-9,13,23,27H,2-3,10-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRFUVJATXSJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a sulfonamide derivative that combines a pyrrolidine moiety with a naphthalene structure. This unique combination suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on existing literature and related studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of two nitrogen atoms, four oxygen atoms, and a sulfonamide group, which is known for its diverse biological effects.
Biological Activity Overview
Research indicates that compounds similar to this sulfonamide can exhibit various biological activities, including:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Studies have shown that derivatives can inhibit bacterial growth by targeting folic acid synthesis pathways.
- Cardiovascular Effects : Some benzenesulfonamide derivatives have been studied for their effects on perfusion pressure and coronary resistance using isolated rat heart models. For instance, 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure significantly compared to control groups .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the sulfonamide structure could enhance antibacterial properties .
Cardiovascular Activity
In an experiment assessing the impact of different benzenesulfonamides on coronary resistance, it was found that 4-(2-aminoethyl)-benzenesulfonamide reduced perfusion pressure in a time-dependent manner. The study utilized an isolated rat heart model to measure changes in perfusion pressure over time with varying dosages of the compounds .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | 0 | Baseline |
| Compound 1 | 0.001 | Decreased |
| Compound 2 | 0.001 | Decreased |
| Compound 3 | 0.001 | No significant change |
Mechanistic Insights
The mechanism of action for sulfonamides often involves inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition leads to a depletion of folate levels in bacteria, thereby hindering their growth and replication.
Additionally, theoretical docking studies suggest that these compounds may interact with calcium channels, influencing cardiovascular responses. For example, computational models have shown interactions between benzenesulfonamides and calcium channel blockers like nifedipine and amlodipine .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Core : Benzenesulfonamide.
- Key Substituents :
- 4-(2,5-Dioxopyrrolidin-1-yl): A lactam ring with two ketone groups, enhancing electrophilicity.
- N-Linked tetrahydronaphthalen-methyl group with hydroxy (polar) and methoxy (electron-donating) substituents.
Analog 1 : (S)-N-((4-Methoxyphenyl)(Naphthalen-1-yl)methyl)-4-Methylbenzenesulfonamide
- Core : Benzenesulfonamide.
- Key Substituents :
- 4-Methyl group (electron-donating, hydrophobic).
- N-Linked naphthalenyl and 4-methoxyphenyl groups (bulky, lipophilic).
- Stereochemistry : 99% enantiomeric purity, highlighting the role of chiral centers in biological activity.
Analog 2 : Triazine-Based Pyrrolidin-1-yl Butyryl Derivative
- Core : Triazine.
- Key Substituents: Pyrrolidin-1-yl butyryl (cyclic tertiary amine, lipophilic). Dimethylamino groups (basic, enhancing solubility in acidic environments).
Key Differences :
Physicochemical and Spectroscopic Properties
- Solubility: The target compound’s hydroxy and methoxy groups enhance aqueous solubility compared to Analog 1’s naphthalenyl and methyl groups. However, Analog 2’s dimethylamino substituents may improve solubility in organic solvents .
- Spectroscopic Signatures :
- NMR : Analog 1’s ¹H NMR shows distinct aromatic protons (δ 7.2–7.8 ppm) and methoxy signals (δ 3.8 ppm). The target compound would exhibit similar aromatic signals but additional peaks for the lactam (δ 2.5–3.5 ppm) and tetrahydronaphthalen protons .
- IR : The lactam in the target compound would display strong C=O stretches (~1700 cm⁻¹), absent in Analog 1 but present in Analog 2’s amide groups .
Q & A
Q. What are the standard synthetic routes for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide, and how can intermediates be optimized?
The synthesis of sulfonamide derivatives typically involves multi-step reactions, including coupling of the pyrrolidinone moiety to the benzenesulfonamide core and functionalization of the tetrahydronaphthalene ring. A common approach is to use carbodiimide-mediated coupling (e.g., EDC·HCl) in acetonitrile/water mixtures, followed by purification via crystallization (methanol:water) . Key intermediates should be monitored using thin-layer chromatography (TLC) to assess reaction progress. Optimization may involve adjusting pH, temperature (room temperature to 60°C), and solvent ratios to enhance yields (e.g., 75% reported in analogous syntheses) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how can overlapping signals be resolved?
Essential techniques include:
- 1H/13C NMR for confirming substituent positions and stereochemistry.
- IR spectroscopy to verify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
- Mass spectrometry (MS) for molecular weight validation.
Overlapping signals in NMR (common in tetrahydronaphthalene derivatives) can be resolved using 2D NMR (e.g., COSY, HSQC) or deuterated solvents to simplify splitting patterns .
Q. How should researchers design experiments to assess the compound’s stability under varying conditions?
Use a Design of Experiments (DoE) approach to systematically test variables:
- Temperature : Incubate samples at 4°C, 25°C, and 40°C.
- pH : Test stability in buffers (pH 3–10).
- Light exposure : Compare protected vs. UV-exposed samples.
Analyze degradation products via HPLC-MS and quantify stability using kinetic modeling (e.g., first-order decay constants) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound, and what software tools are recommended?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can model intermediates and transition states. Tools like Gaussian or ORCA optimize geometries, while ICReDD ’s hybrid computational-experimental workflows narrow optimal conditions by integrating quantum calculations with experimental data . For example, simulate the activation energy of the sulfonamide coupling step to identify ideal catalysts or solvents .
Q. What strategies resolve contradictions in spectroscopic data or unexpected byproducts during synthesis?
- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide ).
- Impurity profiling : Use LC-MS/MS to identify byproducts; adjust reaction stoichiometry or purification protocols (e.g., switch from crystallization to column chromatography).
- Isotopic labeling : Introduce deuterated reagents to trace unexpected bond formations .
Q. How can researchers optimize multi-step synthesis using statistical experimental design?
Apply response surface methodology (RSM) to optimize variables:
- Factors : Reaction time, temperature, catalyst loading.
- Responses : Yield, purity (HPLC area%).
For example, a Central Composite Design (CCD) can model non-linear relationships between variables, reducing the number of trials by 30–50% compared to one-factor-at-a-time approaches .
Q. What advanced techniques are used to study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes/receptors.
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
Prioritize targets based on structural analogs (e.g., sulfonamide-based enzyme inhibitors ).
Methodological Considerations
Q. How should safety protocols be tailored for handling intermediates with reactive functional groups?
- Reactive groups : The dioxopyrrolidinone moiety may hydrolyze under acidic conditions. Use inert atmospheres (N2/Ar) and cold trapping for volatile byproducts.
- Toxicity screening : Refer to SDS of analogs (e.g., (R)-4-(4-(benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine ) for hazard guidelines.
- Waste disposal : Neutralize sulfonamide-containing waste with activated carbon before disposal .
Q. What analytical workflows ensure reproducibility in large-scale synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Batch consistency : Use UPLC-QTOF to compare impurity profiles across batches.
- Automation : Employ continuous flow reactors to minimize human error and enhance scalability .
Data Management and Validation
Q. How can chemical software improve data integrity and experimental reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
